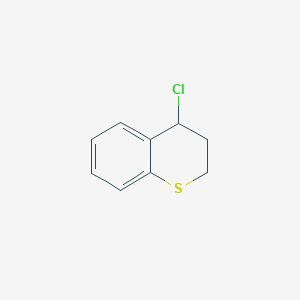

4-chloro-3,4-dihydro-2H-1-benzothiopyran

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3,4-dihydro-2H-thiochromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClS/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNIFKIVRZQSVTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=CC=CC=C2C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular weight and formula of 4-chloro-3,4-dihydro-2H-1-benzothiopyran

Topic: Molecular Weight and Formula of 4-chloro-3,4-dihydro-2H-1-benzothiopyran Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Physicochemical Profile, Synthesis, and Reactivity[1][2][3]

Executive Summary

This compound (also known as 4-chlorothiochroman) is a critical bicyclic intermediate in the synthesis of sulfur-containing pharmaceuticals.[1] Characterized by a fused benzene-thiopyran ring system, its reactivity is dominated by the labile C-Cl bond at the C4 position.[1] This benzylic-like halide serves as a versatile electrophile for nucleophilic substitutions, enabling the attachment of complex pharmacophores found in antifungal and antibiotic candidates.[1]

This guide provides a definitive physicochemical profile, a self-validating synthesis protocol, and handling guidelines to mitigate the compound's inherent instability.[1]

Part 1: Physicochemical Specifications[1][4]

The following data represents the theoretical and calculated values for the monochlorinated species.

| Parameter | Value | Notes |

| IUPAC Name | This compound | Common: 4-chlorothiochroman |

| CAS Registry Number | 51926-00-2 | |

| Molecular Formula | C₉H₉ClS | |

| Molecular Weight | 184.69 g/mol | Monoisotopic Mass: 184.01 g/mol |

| Physical State | Viscous Oil / Low-melting Solid | Often isolated as a crude oil due to instability.[1][2][3][4][5][6] |

| Chirality | Yes (C4 center) | Typically synthesized as a racemate (±). |

| Solubility | DCM, Chloroform, THF | Hydrolytically unstable in aqueous media.[1] |

Structural Analysis

The molecule consists of a benzene ring fused to a saturated thiopyran ring.[1] The chlorine atom resides at position 4 (benzylic), which is the site of primary reactivity.

-

Core Scaffold: Thiochroman (

) -

Substitution: One hydrogen at C4 replaced by Chlorine.

Part 2: Synthesis Workflow (Protocol)

Context: 4-chlorothiochroman is rarely purchased due to its tendency to undergo elimination to thiochromene or hydrolysis to the alcohol.[1] It is best generated in situ or immediately prior to use.[1]

Pathway: Thiochroman-4-one

Step 1: Reduction of Thiochroman-4-one[1][7]

-

Reagents: Thiochroman-4-one (1.0 eq), Sodium Borohydride (

, 1.1 eq), Methanol (0.5 M). -

Procedure: Dissolve ketone in MeOH at 0°C. Add

portion-wise. Stir for 2 hours. Quench with sat. -

Checkpoint: disappearance of ketone carbonyl stretch (~1680 cm⁻¹) in IR.[1]

Step 2: Chlorination (The Critical Step)

This step converts the alcohol to the chloride.[1] Note: Thionyl chloride (

-

Reagents: Thiochroman-4-ol (1.0 eq), Thionyl Chloride (1.2 eq), Dry DCM, catalytic DMF (optional).

-

Protocol:

-

Dissolve Thiochroman-4-ol in anhydrous DCM under Nitrogen atmosphere.

-

Cool to 0°C.

-

Add

dropwise over 15 minutes.[1] Caution: Gas evolution ( -

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Workup: Evaporate solvent and excess

under reduced pressure. Do not perform an aqueous wash unless absolutely necessary, as this accelerates hydrolysis.[1] Use the crude oil directly for the next step.

-

Visualization: Synthesis Logic[1]

Figure 1: Synthetic route from commercially available precursors.[1] Note the risk of elimination to Thiochromene.[1]

Part 3: Reactivity & Handling[1]

The "Sulfur Effect"

The sulfur atom at position 1 exerts a significant electronic effect on the C4 position.[1] Through neighboring group participation (or simply inductive stabilization of the carbocation), the C-Cl bond is exceptionally labile.[1]

-

Implication: The compound acts as a "hot" electrophile.[1]

-

Risk: In the presence of moisture, it rapidly reverts to the alcohol (Thiochroman-4-ol).[1] In the presence of strong base, it eliminates to form Thiochromene (

).

Validated Reactivity Profile

-

Nucleophilic Substitution (

-like): -

Friedel-Crafts Alkylation:

-

Can be used to alkylate electron-rich aromatics (e.g., phenols) at the C4 position using Lewis acid catalysis (

or

-

Visualization: Reactivity Mechanism[1]

Figure 2: Divergent reactivity pathways.[1] The sulfur-stabilized cation drives both substitution and elimination.[1]

Part 4: Analytical Validation

To confirm the synthesis of this compound, use the following markers.

1. Proton NMR (¹H-NMR, CDCl₃)[1]

-

Diagnostic Signal: The proton at C4 (adjacent to Cl) is the key indicator.[1]

-

Shift: Look for a triplet or doublet of doublets (dd) in the range of δ 5.2 – 5.6 ppm .

-

Differentiation: The precursor alcohol (Thiochroman-4-ol) typically shows the C4-H signal further upfield (approx δ 4.5–4.8 ppm).[1]

-

Elimination Check: If you see olefinic protons (δ 6.0–6.5 ppm), significant elimination to thiochromene has occurred.

-

2. Mass Spectrometry (GC-MS / LC-MS)[1]

-

Molecular Ion:

184 (M+) and 186 (M+2).[1] -

Isotope Pattern: A distinct 3:1 ratio between the 184 and 186 peaks confirms the presence of a single Chlorine atom.[1]

-

Fragmentation: Expect a base peak at

149 (Loss of Cl).[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 121617, 3,4-dihydro-2H-1-benzothiopyran-8-ol (Analogous Structure). Retrieved from [Link]

-

Virués-Segovia, J. R., et al. (2025).[1][8] Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi. International Journal of Molecular Sciences. Retrieved from [Link]

-

NIST Chemistry WebBook. (2025).[1][9] 2H-1-Benzothiopyran, 3,4-dihydro- (Thiochroman).[1][4][10] Retrieved from [Link]

Sources

- 1. 2H-1-Benzothiopyran, 3,4-dihydro- [webbook.nist.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. researchgate.net [researchgate.net]

- 4. 3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione | C9H8O3S | CID 345951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. PubChemLite - 4h-1-benzothiopyran-4-one, 2,3-dihydro-7-chloro-, oxime, 1,1-dioxide (C9H8ClNO3S) [pubchemlite.lcsb.uni.lu]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 2H-1-Benzopyran, 3,4-dihydro- [webbook.nist.gov]

- 10. 3,4-dihydro-2H-1-benzothiopyran-8-ol | C9H10OS | CID 121617 - PubChem [pubchem.ncbi.nlm.nih.gov]

thermodynamic stability of 4-chloro-3,4-dihydro-2H-1-benzothiopyran

An In-Depth Technical Guide to the Thermodynamic Stability of 4-chloro-3,4-dihydro-2H-1-benzothiopyran

Abstract

The 3,4-dihydro-2H-1-benzothiopyran, or thiochroman, scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[1][2][3] The introduction of substituents, such as a chlorine atom at the 4-position, is a common strategy to modulate pharmacological properties like potency and selectivity.[4] However, such modifications can also introduce chemical liabilities that impact the compound's thermodynamic stability, shelf-life, and metabolic fate. This guide provides a comprehensive technical analysis of the factors governing the , offering a framework for its evaluation by researchers, scientists, and drug development professionals. We will explore the underlying theoretical principles, detail robust experimental protocols for stability assessment, and introduce computational methods for predictive analysis.

Theoretical Framework of Molecular Stability

The thermodynamic stability of a chemical compound is a measure of its energy state relative to its potential degradation products. It is fundamentally governed by the Gibbs free energy change (ΔG) of degradation reactions. A positive ΔG indicates a stable compound under given conditions, while a negative ΔG suggests a spontaneous degradation process is possible. The stability is a function of both enthalpic (ΔH) and entropic (ΔS) factors (ΔG = ΔH - TΔS).[5] For this compound, several key structural and electronic features dictate its stability profile.

Electronic Effects of the Chloro Substituent

The chlorine atom at the C4 position exerts two competing electronic effects:

-

Inductive Effect (-I): Being highly electronegative, chlorine withdraws electron density from the C4 carbon, creating a dipole and making the carbon atom electrophilic. This effect can destabilize any potential carbocation intermediate that might form at C4 during a degradation reaction (e.g., SN1-type hydrolysis).

-

Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into adjacent empty orbitals or a developing positive charge, which can stabilize a carbocation intermediate.

For a halogen like chlorine, the inductive effect typically dominates, suggesting that the C-Cl bond is polarized and susceptible to nucleophilic attack, while any carbocation formation at C4 is generally disfavored.

Conformational Analysis and Ring Strain

The 3,4-dihydro-2H-1-benzothiopyran ring is not planar and adopts puckered conformations, most commonly a half-chair or skew conformation, to minimize steric and torsional strain.[6][7] The chlorine atom at C4 can exist in either an axial or pseudo-equatorial position.

-

Axial Conformer: The chlorine atom is oriented perpendicular to the general plane of the ring. This can lead to 1,3-diaxial interactions with hydrogen atoms, introducing steric strain and reducing stability.

-

Equatorial Conformer: The chlorine atom is positioned in the general plane of the ring, which is typically the more stable conformation due to reduced steric hindrance.

The equilibrium between these conformers is a critical determinant of the molecule's ground-state energy. Computational methods are invaluable for predicting the energy difference and relative populations of these conformers.

External Factors Influencing Stability

-

pH: The ether-like sulfur atom can be protonated under strongly acidic conditions, potentially activating the ring towards cleavage. Conversely, basic conditions can promote elimination reactions.

-

Solvent: Polar protic solvents can stabilize charged intermediates or transition states, potentially accelerating degradation pathways like hydrolysis or solvolysis.[8]

-

Temperature: Increased temperature provides the activation energy needed to overcome reaction barriers, accelerating the rate of degradation for any thermodynamically favorable pathway.[9][10]

Potential Degradation Pathways

Understanding potential degradation routes is essential for designing stability studies. For this compound, three primary pathways are of concern.

-

Dehydrochlorination (Elimination): In the presence of a base or heat, hydrogen chloride (HCl) can be eliminated to form the aromatic 2H-1-benzothiopyran. This is often a major degradation pathway for alkyl halides.

-

Hydrolysis (Substitution): The electrophilic C4 carbon is susceptible to nucleophilic attack by water, leading to the formation of the corresponding 4-hydroxy-3,4-dihydro-2H-1-benzothiopyran. This reaction can be catalyzed by acid or base.

-

Oxidation: The sulfur atom in the thiochroman ring is susceptible to oxidation, forming the corresponding sulfoxide and, subsequently, the sulfone. This is a common metabolic pathway and can also occur under oxidative stress conditions (e.g., presence of peroxides).[1]

Caption: Plausible degradation pathways for this compound.

Experimental Assessment of Thermodynamic Stability

A multi-pronged experimental approach is required to fully characterize the stability of the target molecule. This involves subjecting the compound to stress conditions to identify degradants and determining key thermodynamic parameters through solubility studies.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are a cornerstone of stability testing, designed to accelerate the degradation process to identify likely degradation products and pathways.[11]

Experimental Protocol: Stability-Indicating HPLC Method and Forced Degradation

-

Method Development:

-

Develop a reverse-phase HPLC method capable of separating the parent compound from potential impurities and degradation products.

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) Acetonitrile.

-

Detection: UV detector, scan for optimal wavelength (e.g., 254 nm).

-

Validation: Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.

-

-

Stress Conditions:

-

Prepare solutions of the compound (~1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

-

Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

-

Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 8 hours.

-

Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound and a solution at 80°C for 48 hours.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

-

-

Analysis:

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze by the validated HPLC method.

-

Identify major degradants using LC-MS to obtain mass information.

-

Data Presentation: Hypothetical Forced Degradation Results

| Stress Condition | % Degradation of Parent | Major Degradant Peak (RT) | Putative Identity |

| 0.1 M HCl, 60°C | 5.2% | 4.8 min | 4-hydroxy-thiochroman |

| 0.1 M NaOH, 60°C | 25.8% | 7.2 min | 2H-1-Benzothiopyran |

| 3% H₂O₂, RT | 15.1% | 5.5 min | Thiochroman-1-oxide |

| 80°C (Solution) | 8.9% | 7.2 min | 2H-1-Benzothiopyran |

| Photolytic | < 2.0% | - | Stable |

Thermodynamic Solubility and Van't Hoff Analysis

Thermodynamic solubility is the equilibrium concentration of a compound in a solvent at a specific temperature and pressure. Measuring solubility at different temperatures allows for the calculation of key thermodynamic parameters of dissolution.[12]

Experimental Protocol: Shake-Flask Solubility Measurement

-

Setup: Add an excess amount of the solid compound to vials containing the solvent of interest (e.g., buffer at pH 7.4, 1-octanol).[13]

-

Equilibration: Place the vials in a shaking incubator set to a constant temperature (e.g., 298 K). Allow the system to equilibrate for at least 48-72 hours to ensure saturation is reached.[12]

-

Sampling: Withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove undissolved solid.

-

Quantification: Dilute the filtrate and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Temperature Dependence: Repeat steps 1-4 at several different temperatures (e.g., 298 K, 303 K, 308 K, 313 K).[13]

Data Analysis and Presentation

The dissolution enthalpy (ΔH°sol) and entropy (ΔS°sol) can be determined from the Van't Hoff equation:

ln(S) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)

Where S is the molar solubility, R is the gas constant, and T is the absolute temperature. A plot of ln(S) versus 1/T yields a straight line with a slope of -ΔH°sol/R.

Data Presentation: Hypothetical Solubility Data

| Temperature (K) | 1/T (K⁻¹) | Solubility (S) (mol/L) | ln(S) |

| 298 | 0.003356 | 5.5 x 10⁻⁵ | -9.81 |

| 303 | 0.003300 | 7.2 x 10⁻⁵ | -9.54 |

| 308 | 0.003247 | 9.3 x 10⁻⁵ | -9.28 |

| 313 | 0.003195 | 1.2 x 10⁻⁴ | -9.03 |

Computational Chemistry Approaches

Computational methods provide powerful predictive insights into molecular stability before synthesis or to rationalize experimental findings.[14][15]

Workflow: DFT for Conformational and Stability Analysis

Sources

- 1. Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity [mdpi.com]

- 2. Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. publications.iupac.org [publications.iupac.org]

- 9. stemco.org [stemco.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. japsonline.com [japsonline.com]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]

Methodological & Application

Application Note & Protocols: The Strategic Utility of 4-Chlorothiochroman in Pharmaceutical Synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and application of 4-chlorothiochroman as a pivotal intermediate in modern pharmaceutical development.

Abstract The thiochroman scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives have shown significant potential in oncology, particularly as selective estrogen receptor degraders (SERDs) for the treatment of endocrine-resistant breast cancer[1][2]. This application note provides a comprehensive guide to the synthesis and utilization of 4-chlorothiochroman, a key intermediate that enables the facile introduction of diverse functional groups at the C4 position. We present detailed, field-tested protocols for the synthesis of 4-chlorothiochroman from its precursor, thiochroman-4-one, and demonstrate its application in nucleophilic substitution reactions—a cornerstone for building libraries of pharmacologically active molecules.

Introduction: The Significance of the Thiochroman Scaffold

Thiochroman-based molecules have garnered substantial interest in drug discovery due to their unique three-dimensional structure and versatile biological activities[3]. The sulfur atom in the heterocycle imparts distinct electronic and conformational properties compared to its oxygen analogue (chroman), influencing receptor binding and metabolic stability. Recent research has highlighted the power of thiochroman derivatives as pure antiestrogens and potent SERDs, offering a promising therapeutic strategy against breast cancers that have developed resistance to traditional endocrine therapies[1][4][5].

The strategic importance of 4-chlorothiochroman lies in the reactivity of its C4-chloro group. This halogen acts as an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the straightforward introduction of various side chains, particularly those containing amine or other nucleophilic moieties, which are often critical for potent biological activity[6][7]. This guide provides the essential protocols to leverage this reactivity for the synthesis of novel pharmaceutical candidates.

Synthetic Pathway Overview

The synthetic route to 4-substituted thiochroman derivatives begins with the synthesis of thiochroman-4-one. This ketone is then reduced to the corresponding alcohol, which is subsequently chlorinated to yield the target intermediate, 4-chlorothiochroman. This key intermediate is then poised for reaction with a variety of nucleophiles.

Caption: Synthetic pathway from basic precursors to target pharmaceutical derivatives via the 4-chlorothiochroman intermediate.

Protocol I: Synthesis of Thiochroman-4-one (Precursor)

Thiochroman-4-one is the foundational starting material. Its synthesis is typically achieved via an intramolecular Friedel-Crafts acylation of 3-(phenylthio)propanoic acid[8].

Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | Quantity | Moles (mmol) |

| Thiophenol | C₆H₆S | 110.18 | 11.0 g (10.1 mL) | 100 |

| β-Propiolactone | C₃H₄O₂ | 72.06 | 7.2 g (6.4 mL) | 100 |

| Sodium Hydroxide | NaOH | 40.00 | 8.0 g | 200 |

| Polyphosphoric Acid | (HPO₃)n | - | ~150 g | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - |

| Water (DI) | H₂O | 18.02 | 500 mL | - |

| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | - |

Experimental Protocol

-

Synthesis of 3-(phenylthio)propanoic acid:

-

In a 500 mL round-bottom flask, dissolve sodium hydroxide (8.0 g, 200 mmol) in 100 mL of water and cool the solution in an ice bath to 0-5 °C.

-

Add thiophenol (11.0 g, 100 mmol) dropwise with vigorous stirring.

-

After 15 minutes, add β-propiolactone (7.2 g, 100 mmol) dropwise, ensuring the temperature remains below 10 °C.

-

Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

-

Cool the mixture again in an ice bath and acidify to pH ~2 with concentrated HCl.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acid as an oil or low-melting solid.

-

-

Intramolecular Cyclization:

-

Place polyphosphoric acid (~150 g) in a 500 mL flask equipped with a mechanical stirrer and heat to 80-90 °C.

-

Add the crude 3-(phenylthio)propanoic acid from the previous step portion-wise to the hot PPA over 30 minutes.

-

Stir the reaction mixture at 90 °C for 2 hours. The color will darken significantly.

-

Carefully pour the hot reaction mixture onto ~500 g of crushed ice with vigorous stirring.

-

Extract the resulting slurry with ethyl acetate (3 x 150 mL).

-

Wash the combined organic extracts with saturated NaHCO₃ solution, then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (e.g., 10-20% ethyl acetate in hexanes) to afford thiochroman-4-one as a solid.

-

Senior Scientist's Notes

-

Causality: The use of polyphosphoric acid (PPA) is critical here; it serves as both a strong acid catalyst and a dehydrating agent, driving the intramolecular Friedel-Crafts acylation to completion[8]. The reaction must be performed on the crude acid as purification can be difficult and is often unnecessary.

-

Trustworthiness (Self-Validation): The expected yield is typically 60-75% over the two steps. The product should be characterized by ¹H NMR and melting point. The carbonyl stretch in the IR spectrum (~1680 cm⁻¹) is a key diagnostic peak.

Protocol II: Synthesis of 4-Chlorothiochroman (Key Intermediate)

This two-step protocol involves the reduction of the ketone to an alcohol, followed by chlorination.

Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | Quantity | Moles (mmol) |

| Thiochroman-4-one | C₉H₈OS | 164.22 | 8.21 g | 50 |

| Sodium Borohydride | NaBH₄ | 37.83 | 1.9 g | 50 |

| Methanol | CH₃OH | 32.04 | 150 mL | - |

| Thionyl Chloride | SOCl₂ | 118.97 | 5.5 mL (9.0 g) | 75 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |

| Pyridine (anhydrous) | C₅H₅N | 79.10 | 0.5 mL | - |

Experimental Protocol

-

Reduction to Thiochroman-4-ol:

-

Suspend thiochroman-4-one (8.21 g, 50 mmol) in 150 mL of methanol in a 500 mL flask and cool to 0 °C in an ice bath.

-

Add sodium borohydride (1.9 g, 50 mmol) portion-wise over 30 minutes, controlling the effervescence.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by slowly adding 50 mL of 1 M HCl.

-

Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 75 mL).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield thiochroman-4-ol, which is often used directly in the next step.

-

-

Chlorination to 4-Chlorothiochroman:

-

Dissolve the crude thiochroman-4-ol in 100 mL of anhydrous DCM in a flask equipped with a dropping funnel and nitrogen inlet. Add a catalytic amount of anhydrous pyridine (0.5 mL).

-

Cool the solution to 0 °C.

-

Add thionyl chloride (5.5 mL, 75 mmol) dropwise over 20 minutes.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 3-4 hours, monitoring by TLC.

-

Carefully pour the reaction mixture onto 100 g of ice.

-

Separate the organic layer. Wash sequentially with cold water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield crude 4-chlorothiochroman. Purification can be achieved via a short silica plug if necessary.

-

Senior Scientist's Notes

-

Expertise: Sodium borohydride is a mild and selective reducing agent, perfect for converting the ketone to an alcohol without affecting the thioether[9]. For the chlorination, thionyl chloride is effective and proceeds via an SNi mechanism, though the addition of pyridine can favor an SN2 pathway. The pyridine also serves to neutralize the HCl byproduct.

-

Safety: Thionyl chloride is highly corrosive and reacts violently with water. This step must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses[10].

Protocol III: Application in Nucleophilic Substitution

This protocol demonstrates the use of 4-chlorothiochroman to synthesize a 4-aminothiochroman derivative, a core structure in many SERD candidates.

Caption: Experimental workflow for the synthesis of 4-aminothiochroman derivatives.

Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | Quantity | Moles (mmol) |

| 4-Chlorothiochroman | C₉H₉ClS | 184.68 | 1.85 g | 10 |

| Benzylamine (example) | C₇H₉N | 107.15 | 1.3 g (1.3 mL) | 12 |

| Diisopropylethylamine | C₈H₁₉N | 129.24 | 2.6 g (3.5 mL) | 20 |

| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 50 mL | - |

Experimental Protocol

-

To a 100 mL oven-dried flask, add 4-chlorothiochroman (1.85 g, 10 mmol), benzylamine (1.3 g, 12 mmol), and diisopropylethylamine (DIPEA, 2.6 g, 20 mmol).

-

Add 50 mL of anhydrous acetonitrile.

-

Equip the flask with a condenser and heat the mixture to reflux (~82 °C) under a nitrogen atmosphere.

-

Maintain reflux for 12-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then brine (50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure 4-(benzylamino)thiochroman.

Senior Scientist's Notes

-

Mechanistic Insight: This is a classic SN2 reaction. The amine's lone pair acts as the nucleophile, attacking the carbon bearing the chlorine and displacing the chloride ion[7][11]. DIPEA is a non-nucleophilic bulky base used to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

-

Trustworthiness (Self-Validation): The product can be validated by High-Resolution Mass Spectrometry (HRMS) to confirm its elemental composition. ¹H NMR spectroscopy should show the disappearance of the methine proton signal adjacent to chlorine and the appearance of new signals corresponding to the benzyl group and a new methine proton at a different chemical shift.

Safety and Handling

Organosulfur and chlorinated compounds require careful handling.

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors[10][12].

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles. When handling corrosive reagents like thionyl chloride, a face shield and heavy-duty gloves are recommended[13].

-

Disposal: Dispose of all chemical waste in accordance with local and institutional regulations. Halogenated and non-halogenated waste streams should be segregated.

Conclusion

4-Chlorothiochroman is a versatile and highly valuable intermediate for pharmaceutical synthesis. The protocols detailed herein provide a reliable and robust pathway for its preparation and subsequent functionalization. By mastering these techniques, researchers can efficiently access a wide array of 4-substituted thiochroman derivatives, accelerating the discovery and development of novel therapeutics, particularly in the promising field of oncology[1][5].

References

-

Scilit. (n.d.). Thiochroman-4-ones: synthesis and reactions. Retrieved from [Link]

-

MDPI. (n.d.). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. PMC. Retrieved from [Link]

-

ResearchGate. (2008). (PDF) Thiochroman-4-ones: Synthesis and reactions. Retrieved from [Link]

-

ACS Publications. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. Retrieved from [Link]

-

PubMed. (n.d.). Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship. Retrieved from [Link]

-

PubMed. (2024). Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. Retrieved from [Link]

-

ACS Publications. (2024). Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

-

RSC Publishing. (n.d.). Recent developments in thiochromene chemistry. Retrieved from [Link]

-

PubMed. (2006). Discovery of thiochroman derivatives bearing a carboxy-containing side chain as orally active pure antiestrogens. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Retrieved from [Link]

-

ResearchGate. (2023). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Retrieved from [Link]

-

MDPI. (n.d.). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). Retrieved from [Link]

-

Arkivoc. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 4.17: Nucleophilic Substitutions in Synthesis: Amines. Retrieved from [Link]

-

Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

-

MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). nucleophilic substitution mechanism reaction of ammonia amines with halogenoalkanes haloalkanes reagents reaction conditions organic synthesis. Retrieved from [Link]

Sources

- 1. Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent developments in thiochromene chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of thiochroman derivatives bearing a carboxy-containing side chain as orally active pure antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. nucleophilic substitution mechanism reaction of ammonia amines with halogenoalkanes haloalkanes reagents reaction conditions organic synthesis [docbrown.info]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.co.uk [fishersci.co.uk]

Validation & Comparative

Navigating the Structural Maze: A Comparative Guide to the 1H NMR Interpretation of 4-chloro-3,4-dihydro-2H-1-benzothiopyran

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Heterocyclic compounds, particularly those incorporating sulfur and halogen atoms, often present unique analytical challenges. This guide provides an in-depth technical exploration of the ¹H Nuclear Magnetic Resonance (¹H NMR) interpretation of 4-chloro-3,4-dihydro-2H-1-benzothiopyran, a key intermediate in the synthesis of various biologically active molecules. We will delve into a detailed spectral analysis, provide a robust experimental protocol, and objectively compare the utility of ¹H NMR with alternative analytical techniques such as mass spectrometry (MS) and high-performance liquid chromatography (HPLC).

The Power of Proton NMR: Decoding the Signature of a Molecule

¹H NMR spectroscopy stands as a cornerstone of organic chemistry, offering a non-destructive window into the precise arrangement of protons within a molecule. By measuring the absorption of radiofrequency energy by hydrogen nuclei in a strong magnetic field, we can glean information about the electronic environment, connectivity, and stereochemistry of a compound. For a molecule like this compound, ¹H NMR is indispensable for confirming its successful synthesis and purity.

Predicted ¹H NMR Spectrum of this compound

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | 5.2 - 5.4 | Triplet (t) | Jax,ax ≈ 8.0, Jax,eq ≈ 4.0 | 1H |

| H-5 | 7.3 - 7.5 | Doublet (d) | J ≈ 7.5 | 1H |

| H-6, H-7 | 7.0 - 7.2 | Multiplet (m) | - | 2H |

| H-8 | 7.2 - 7.4 | Doublet (d) | J ≈ 7.5 | 1H |

| H-3a (axial) | 2.4 - 2.6 | Multiplet (m) | - | 1H |

| H-3b (equatorial) | 2.2 - 2.4 | Multiplet (m) | - | 1H |

| H-2a (axial) | 3.1 - 3.3 | Multiplet (m) | - | 1H |

| H-2b (equatorial) | 2.9 - 3.1 | Multiplet (m) | - | 1H |

In-Depth Spectral Interpretation: Unraveling the Molecular Story

-

Aromatic Region (7.0 - 7.5 ppm): The four protons on the benzene ring will appear in this region. The proton at position 5 (H-5) is expected to be the most deshielded due to the inductive effect of the neighboring sulfur atom and will likely appear as a doublet. The protons at positions 6, 7, and 8 will exhibit complex splitting patterns (multiplets) due to mutual coupling. The exact chemical shifts and coupling constants are influenced by the electron-donating nature of the sulfur atom and the overall conformation of the dihydrothiopyran ring.

-

H-4 Proton (5.2 - 5.4 ppm): The proton at the 4-position is directly attached to the carbon bearing the electronegative chlorine atom, causing a significant downfield shift.[1][2][3] This proton will likely appear as a triplet due to coupling with the two adjacent protons at the 3-position. The coupling constants will depend on the dihedral angles between the H-4 proton and the axial and equatorial protons at C-3.

-

H-2 and H-3 Methylene Protons (2.2 - 3.3 ppm): The protons on the C-2 and C-3 carbons of the heterocyclic ring will appear as complex multiplets in the upfield region. The protons at C-2 are adjacent to the sulfur atom, which will cause a downfield shift compared to the protons at C-3.[4] The geminal and vicinal couplings between these protons will result in overlapping multiplets that may require two-dimensional NMR techniques (like COSY) for complete assignment.

Experimental Protocol for ¹H NMR Analysis

Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural interpretation. The following is a detailed, self-validating protocol for the analysis of this compound.

1. Sample Preparation: a. Accurately weigh 5-10 mg of the purified compound. b. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition: a. Use a 400 MHz or higher field NMR spectrometer. b. Tune and shim the probe to ensure optimal magnetic field homogeneity. c. Set the spectral width to approximately 12 ppm, centered around 6 ppm. d. Employ a 90° pulse angle and an acquisition time of at least 4 seconds. e. Set the relaxation delay to 5 seconds to ensure full relaxation of all protons. f. Acquire a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.

3. Data Processing: a. Apply a Fourier transform to the free induction decay (FID). b. Phase correct the spectrum manually. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. d. Integrate all the signals to determine the relative number of protons. e. Analyze the multiplicity and measure the coupling constants for each signal.

Caption: A streamlined workflow for acquiring and interpreting the ¹H NMR spectrum.

A Comparative Perspective: ¹H NMR vs. Alternative Analytical Techniques

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive analysis often benefits from the complementary information provided by other techniques.

Table 2: Comparison of Analytical Techniques for the Characterization of this compound

| Technique | Principle | Strengths | Weaknesses | Application to Target Molecule |

| ¹H NMR | Nuclear magnetic resonance of protons | Provides detailed structural information (connectivity, stereochemistry). Non-destructive. Quantitative. | Relatively low sensitivity. Complex spectra can be difficult to interpret. | Definitive structural confirmation and purity assessment. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions | High sensitivity. Provides molecular weight information. Fragmentation patterns can aid in structural elucidation.[5][6] | Does not provide detailed stereochemical information. Isomers can be difficult to distinguish. | Determination of molecular weight and confirmation of elemental composition (Cl and S isotopes). |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase | Excellent for purity determination and quantification. Can be used for preparative isolation. | Provides limited structural information on its own. Requires reference standards for identification.[7] | Purity assessment of the synthesized compound. Isolation of the compound from reaction mixtures. |

Mass Spectrometry (MS)

For this compound, MS would be highly effective in confirming the molecular weight. The presence of chlorine and sulfur atoms would result in a characteristic isotopic pattern in the mass spectrum, providing strong evidence for the presence of these elements. Fragmentation analysis could reveal the loss of a chlorine atom or cleavage of the heterocyclic ring, further supporting the proposed structure.[8][9]

High-Performance Liquid Chromatography (HPLC)

HPLC is an invaluable tool for assessing the purity of the synthesized this compound. A single, sharp peak in the chromatogram would indicate a high degree of purity. Furthermore, HPLC can be used to monitor the progress of the synthesis reaction and to isolate the final product from any unreacted starting materials or byproducts.

Caption: Interplay of analytical techniques for comprehensive characterization.

Conclusion

The structural elucidation of this compound is a clear example of the synergistic power of modern analytical techniques. While ¹H NMR spectroscopy provides the most detailed structural information, its combination with mass spectrometry and HPLC allows for a comprehensive and unambiguous characterization of the molecule. For researchers and scientists in drug development, a thorough understanding of these techniques and their judicious application is essential for advancing the frontiers of medicinal chemistry.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).

- Hoffmann, E. D., & Stroobant, V. (2007).

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Proton NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Thiophanate-methyl on Newcrom R1 HPLC column. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]

Sources

- 1. web.pdx.edu [web.pdx.edu]

- 2. Proton NMR Table [www2.chemistry.msu.edu]

- 3. 13.4 Chemical Shifts in 1H NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Separation of Thiophanate-methyl on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Comparative Guide: Characteristic IR Absorption Peaks of 4-Chlorothiochroman

Executive Summary & Application Context

4-Chlorothiochroman (4-chloro-3,4-dihydro-2H-1-benzothiopyran) is a critical electrophilic intermediate in the synthesis of sulfur-containing heterocyclic pharmaceuticals, including antifungal agents (e.g., sertaconazole analogs) and serotonin modulators.

Unlike its stable precursors, 4-chlorothiochroman is a reactive secondary benzylic chloride . Its identification relies heavily on the absence of precursor signals (carbonyl or hydroxyl) and the appearance of specific alkyl halide bands. This guide provides a diagnostic framework for identifying 4-chlorothiochroman by comparing it against its immediate synthetic precursors: Thiochroman-4-one and Thiochroman-4-ol .

Diagnostic IR Fingerprint Analysis

The identification of 4-chlorothiochroman is a subtractive process. You are monitoring the transformation of a ketone (C=O) to an alcohol (O-H) and finally to a chloride (C-Cl).

Comparative IR Absorption Table

The following data summarizes the critical vibrational modes required to distinguish 4-chlorothiochroman from its precursors.

| Functional Group | Mode | Thiochroman-4-one (Starting Material) | Thiochroman-4-ol (Intermediate) | 4-Chlorothiochroman (Target Product) |

| Carbonyl (C=O) | Stretch | 1680–1690 cm⁻¹ (Strong) | Absent | Absent |

| Hydroxyl (O-H) | Stretch | Absent | 3200–3450 cm⁻¹ (Broad) | Absent |

| C-Cl (Benzylic) | Stretch | Absent | Absent | 680–750 cm⁻¹ (Distinctive) |

| Aromatic C-H | Stretch | 3050–3070 cm⁻¹ | 3000–3060 cm⁻¹ | 3030–3060 cm⁻¹ |

| Aliphatic C-H | Stretch | 2900–2980 cm⁻¹ | 2850–2950 cm⁻¹ | 2920–2980 cm⁻¹ |

| C-S-C (Thioether) | Stretch | 600–700 cm⁻¹ (Weak) | 600–700 cm⁻¹ (Weak) | 600–700 cm⁻¹ (Obscured) |

Detailed Peak Interpretation

A. The "Silent" Region (3200–3600 cm⁻¹)

-

Target Signal: Flat baseline.

-

Analysis: The most definitive proof of successful chlorination is the complete disappearance of the broad O-H stretching band centered at ~3350 cm⁻¹. If this peak remains, your product contains unreacted Thiochroman-4-ol or moisture (hydrolysis of the chloride).

B. The Carbonyl Void (1650–1750 cm⁻¹)

-

Target Signal: Flat baseline.

-

Analysis: Thiochroman-4-one exhibits a very strong ketone doublet or singlet around 1680 cm⁻¹. 4-chlorothiochroman must show no absorption in this region. A peak here indicates contamination with the starting ketone.

C. The Fingerprint Region (600–800 cm⁻¹)

-

Target Signal: New bands at 680–750 cm⁻¹.

-

Analysis: This is the positive identification zone.

-

C-Cl Stretch: Secondary benzylic chlorides typically absorb between 600 and 800 cm⁻¹ . In the rigid thiochroman ring system, this often appears as a sharp, medium-intensity band near 700–740 cm⁻¹ .

-

Interference: Be aware that the C-S (thioether) stretch also falls in the 600–700 cm⁻¹ range but is typically weak. The C-Cl band will be significantly more intense.

-

Synthesis & Monitoring Protocol

The following workflow describes the generation of 4-chlorothiochroman and the specific IR checkpoints required to validate the reaction.

Reaction Pathway Visualization

Figure 1: Reaction monitoring pathway for 4-chlorothiochroman synthesis, highlighting critical IR checkpoints.

Experimental Protocol for IR Validation

Objective: Isolate 4-chlorothiochroman and confirm structure via IR without degradation.

-

Sampling:

-

Caution: 4-chlorothiochroman is hydrolytically unstable. Do not use KBr pellets (hygroscopic nature of KBr can induce hydrolysis to the alcohol during pressing).

-

Preferred Method: ATR (Attenuated Total Reflectance) with a Diamond or ZnSe crystal. Alternatively, use a Nujol mull or solution cell (CCl₄ or CHCl₃).

-

-

Procedure:

-

Step 1 (Blank): Run a background scan of the clean ATR crystal.

-

Step 2 (Precursor): Run a scan of pure Thiochroman-4-ol. Note the intensity of the O-H band at 3350 cm⁻¹.

-

Step 3 (Reaction Aliquot): Take an aliquot from the chlorination reaction (e.g., SOCl₂ reaction). Evaporate solvent/SOCl₂ under nitrogen flow (do not heat).

-

Step 4 (Measurement): Apply the neat oil/solid to the ATR crystal. Scan immediately.

-

-

Validation Criteria:

-

Pass: Baseline at 3400 cm⁻¹ is flat; distinct peak visible at ~700–740 cm⁻¹.

-

Fail (Hydrolysis): Broad hump reappears at 3400 cm⁻¹.

-

Fail (Incomplete): Doublet peaks visible at 1680 cm⁻¹ (residual ketone) or broad hump at 3400 cm⁻¹ (residual alcohol).

-

Technical Nuances & Troubleshooting

The "False Positive" Trap

-

Issue: A peak appears at 1700–1720 cm⁻¹.

-

Cause: If Thionyl Chloride (SOCl₂) was used, this may be residual reagent or trapped SO₂.[1]

-

Solution: Ensure thorough degassing or washing with bicarbonate (if stability permits) to remove acidic byproducts. However, for highly reactive benzylic chlorides, vacuum removal of volatiles is preferred over aqueous workup to prevent hydrolysis.

Differentiation from 6-Chlorothiochroman

-

Context: Commercial catalogs often list "6-chlorothiochroman-4-one". This places the chlorine on the aromatic ring, not the aliphatic ring.

-

IR Distinction:

-

4-Chlorothiochroman (Aliphatic Cl): C-Cl stretch < 800 cm⁻¹.

-

6-Chlorothiochroman (Aromatic Cl): Aromatic C-Cl stretch is typically higher, often 1000–1100 cm⁻¹ (in-plane bending interaction) and 800–850 cm⁻¹ .

-

Key Indicator: The 4-chloro isomer is reactive (benzylic); the 6-chloro isomer is stable (aryl halide).

-

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative source for general C-Cl and benzylic halide absorption ranges).

-

Sigma-Aldrich. (2024). Product Specification: 6-Chlorothiochroman-4-one. Link (Used for precursor comparison data).

-

National Institute of Standards and Technology (NIST). Thiochroman-4-one IR Spectrum. NIST Chemistry WebBook. Link

-

ReactionWeb. (2025). Conversion of Alcohols to Alkyl Chlorides using Thionyl Chloride: Mechanism and Spectra. Link

Sources

A Senior Application Scientist's Guide to Distinguishing 4-Chlorothiochroman from its Elimination Product, Thiochromene

Introduction

In the landscape of medicinal chemistry and drug development, the thiochromane scaffold is a privileged structure, serving as a cornerstone for a multitude of bioactive compounds.[1][2] The synthetic pathways to create libraries of these molecules often involve transformations such as the elimination of a leaving group to introduce unsaturation, fundamentally altering the molecule's three-dimensional structure and, consequently, its biological activity. A common example is the conversion of 4-chlorothiochroman to its corresponding elimination product, 2H-thiochromene (hereafter referred to as thiochromene).

The success of this synthetic step is not merely academic; it is critical for ensuring the structural integrity of the final compound. An incomplete reaction can lead to a mixture of the starting material and product, confounding subsequent biological assays and structure-activity relationship (SAR) studies.[1] This guide provides researchers, scientists, and drug development professionals with a robust, multi-faceted analytical workflow to confidently distinguish between the saturated haloalkane, 4-chlorothiochroman, and the unsaturated alkene, thiochromene. We will move beyond simple data reporting to explain the causal chemical principles behind the analytical signatures, ensuring a deep and practical understanding.

The Chemical Context: A Base-Mediated Elimination Reaction

The conversion of 4-chlorothiochroman to thiochromene is typically achieved through an E2 (elimination, bimolecular) reaction mechanism. This process involves the abstraction of a proton from the carbon adjacent to the chlorine-bearing carbon (C3) by a base, followed by the simultaneous departure of the chloride leaving group and the formation of a double bond between C3 and C4.

The choice of base and solvent is crucial. A strong, non-nucleophilic base is preferred to favor elimination over substitution. For this guide, we will consider a common laboratory-scale protocol using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF).

Diagram 1: Elimination of 4-Chlorothiochroman

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.